molecular formula C8H8ClNO3 B2842381 Methyl 2-chloro-6-(hydroxymethyl)nicotinate CAS No. 1168091-15-3

Methyl 2-chloro-6-(hydroxymethyl)nicotinate

Cat. No.: B2842381
CAS No.: 1168091-15-3
M. Wt: 201.61
InChI Key: LBIRLZISQQAOQQ-UHFFFAOYSA-N
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Description

This compound is a derivative of nicotinic acid and features a chloro and hydroxymethyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-(hydroxymethyl)nicotinate can be synthesized through various synthetic routes. One common method involves the reaction of 2,5-pyridinedicarboxylic acid, 6-chloro-, 2,5-dimethyl ester with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(hydroxymethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chloro group or modify the hydroxymethyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-chloro-6-(hydroxymethyl)nicotinate has diverse applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.

    Methyl 6-chloronicotinate: A related compound with a chloro group at the 6-position but lacking the hydroxymethyl group.

Uniqueness

Methyl 2-chloro-6-(hydroxymethyl)nicotinate is unique due to the presence of both chloro and hydroxymethyl groups on the nicotinate structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-chloro-6-(hydroxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-2-5(4-11)10-7(6)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIRLZISQQAOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A cold (0° C.) suspension of calcium chloride (19.54 g, 176 mmol) and sodium borohydride (4.18 g, 110 mmol) in anhydrous ethanol (176 mL) and anhydrous THF (88 mL) was stirred for 1 hour, after which 6-chloro-pyridine-2,5-dicarboxylic acid dimethyl ester (9.97 g, 44 mmol) was added. After stirring at 0° C. for a further 6 hours, the reaction was quenched by the addition of H2SO4 (35 mL, 5M). The reaction mixture was diluted with ethyl acetate and filtered through Celite®. The filtrate was washed with 1M NaOH, water and brine, the organic phase was isolated, dried (Na2SO4), filtered and concentrated in vacuo. The resultant residue was subjected to flash chromatography (Si-PPC, gradient 0% to 100%, ethyl acetate in hexane) to afford the title compound as a yellow oil (6.14 g, 69%). LCMS (method B): RT=2.34 min, [M+H]+=202.
Quantity
19.54 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
176 mL
Type
solvent
Reaction Step One
Name
Quantity
88 mL
Type
solvent
Reaction Step One
Name
6-chloro-pyridine-2,5-dicarboxylic acid dimethyl ester
Quantity
9.97 g
Type
reactant
Reaction Step Two
Yield
69%

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